molecular formula C5H5NO2S2 B8354510 N-allyl-1,2,4-dithiazolidine-3,5-dione

N-allyl-1,2,4-dithiazolidine-3,5-dione

Cat. No.: B8354510
M. Wt: 175.2 g/mol
InChI Key: DXQJYLJUMSUWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1,2,4-dithiazolidine-3,5-dione is a useful research compound. Its molecular formula is C5H5NO2S2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H5NO2S2

Molecular Weight

175.2 g/mol

IUPAC Name

4-prop-2-enyl-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C5H5NO2S2/c1-2-3-6-4(7)9-10-5(6)8/h2H,1,3H2

InChI Key

DXQJYLJUMSUWAZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)SSC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, 4.0 g of the above 1,2,4-dithiazolidine-3,5-dione, 4.0 g of allyl bromide and 5.8 g of potassium carbonate were suspended in 65 ml of acetone, and the suspension liquid was stirred at room temperature for 6 hours, and then filtered. Then, the residual obtained by concentrating the filtrate was purified with a column to yield 5.8 g of N-allyl-1,2,4-dithiazolidine-3,5-dione. The N-allyl-1,2,4-dithiazolidine-3,5-dione was dissolved in 4.5 ml of chloroform, and 50 mg of 2,2′-azobisisobutylonitrile was added to this solution. The solution thus obtained was stirred at 60° C. for 4 days, and then 100 ml of acetone was added to the solution to precipitate a powder-like substance. The powder-like substance was recovered, washed with ethanol several times, and dried under a reduced pressure to yield 2.8 g of an allyl polymer. The reaction concerned is shown in the following formula (VII), G in formula (VII) being the allyl polymer. An infrared absorption spectrum of the allyl polymer G is shown in FIG. 5.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four

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